

"crystal structure of 1,4-Ditosyl-1,4-diazepan-6-ol"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Ditosyl-1,4-diazepan-6-ol**

Cat. No.: **B2485987**

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of **1,4-Ditosyl-1,4-diazepan-6-ol**

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The conformational behavior of the seven-membered ring, which is significantly influenced by its substitution pattern, is critical to its interaction with biological targets. This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural analysis of a key derivative, **1,4-Ditosyl-1,4-diazepan-6-ol**. Due to the absence of a publicly available crystal structure for this specific molecule, this document establishes a robust methodological framework. It details a validated synthesis protocol and a prospective crystallization workflow. Furthermore, it presents a detailed analysis of the published crystal structure of the parent compound, 1,4-Ditosyl-1,4-diazepane, using this data as an authoritative basis to predict the structural impact of the C6-hydroxyl group. This guide serves as both a practical laboratory manual and a predictive structural analysis for researchers working with substituted diazepanes.

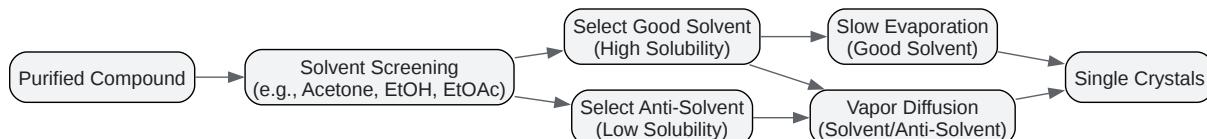
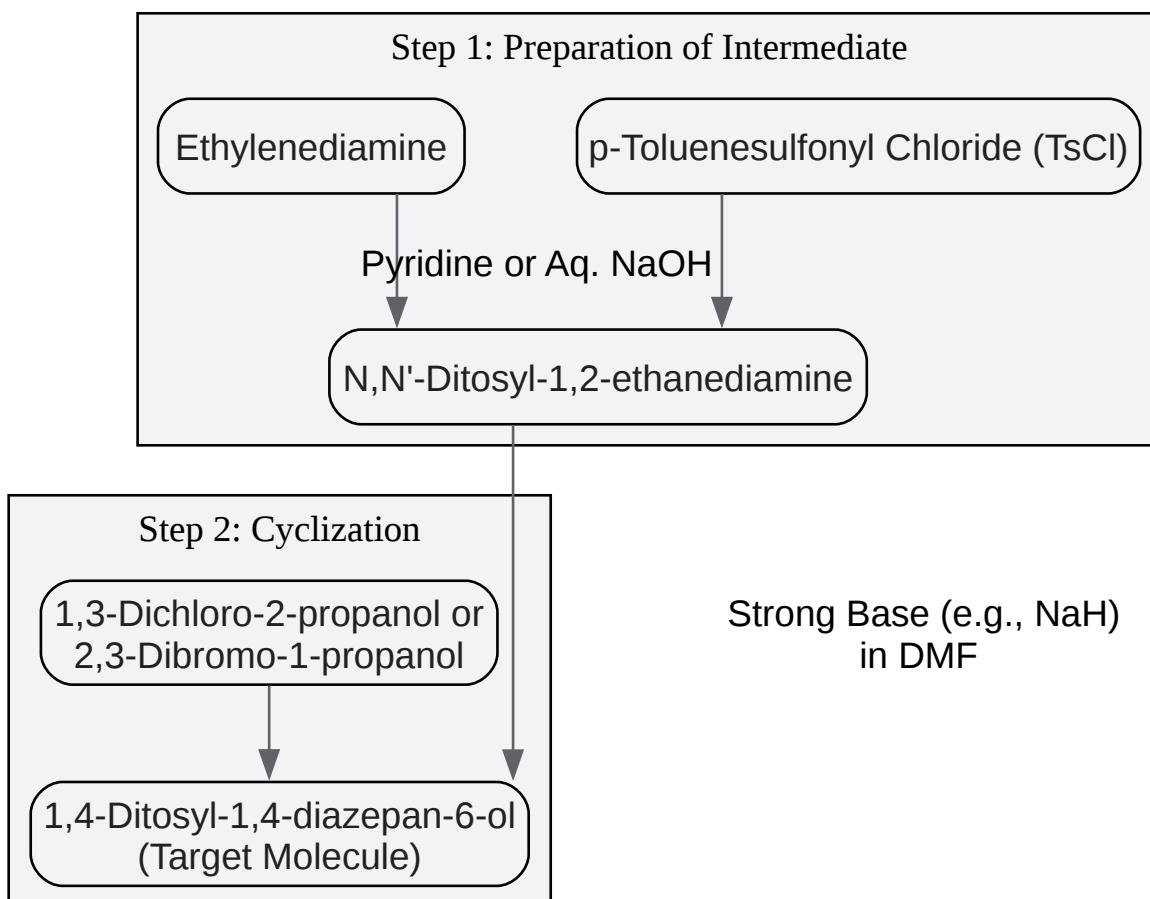
Introduction: The Significance of the Diazepane Scaffold

The seven-membered 1,4-diazepane ring is a versatile heterocyclic system that has garnered significant attention in drug discovery. Its inherent conformational flexibility allows it to adopt

various shapes, such as chair, boat, and twist-boat conformations, enabling it to present substituents in precise three-dimensional arrangements for optimal target binding. This property is exploited in compounds with a wide range of pharmacological activities.

The introduction of bulky, electron-withdrawing p-toluenesulfonyl (tosyl) groups at the N1 and N4 positions serves two primary purposes in synthetic chemistry:

- Nitrogen Protection: The tosyl groups protect the amine functionalities from unwanted side reactions.
- Conformational Restriction: Their steric bulk significantly influences the conformational equilibrium of the diazepane ring, often locking it into a preferred geometry.



Understanding the solid-state structure of derivatives like **1,4-Ditosyl-1,4-diazepan-6-ol** is paramount. The presence of a hydroxyl group at the C6 position introduces a potent hydrogen bond donor, which is expected to dominate the crystal packing and intermolecular interactions. This guide provides the necessary protocols to synthesize and crystallize this compound and offers a detailed predictive analysis of its key structural features.

Part I: Synthesis of **1,4-Ditosyl-1,4-diazepan-6-ol**

The synthesis of the title compound is achieved through a two-step process: first, the preparation of the key intermediate N,N'-Ditosyl-1,2-ethanediamine, followed by a cyclization reaction with a suitable three-carbon electrophile.

Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from commercially available reagents.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. ["crystal structure of 1,4-Ditosyl-1,4-diazepan-6-ol"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2485987#crystal-structure-of-1-4-ditosyl-1-4-diazepan-6-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com